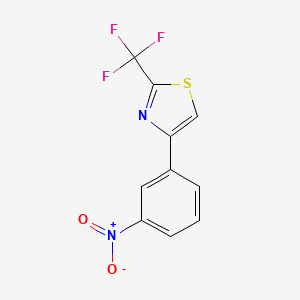
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and a piperidinyl group attached to an aniline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride typically involves a multi-step process:
Formation of the Aniline Core: The initial step involves the preparation of 5-methyl-2-isopropoxyaniline through the reaction of 5-methyl-2-nitroaniline with isopropyl alcohol under acidic conditions.
Introduction of the Piperidinyl Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline hydrochloride
- 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline monohydrate
Comparison:
- Structural Differences: The presence of different salt forms (dihydrochloride vs. hydrochloride vs. monohydrate) can influence the compound’s solubility, stability, and reactivity.
- Unique Properties: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1380575-45-0 |
|---|---|
Formule moléculaire |
C15H25ClN2O |
Poids moléculaire |
284.82 g/mol |
Nom IUPAC |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;/h8-10,12,17H,4-7,16H2,1-3H3;1H |
Clé InChI |
MUIYMJXNFJYXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl.Cl |
SMILES canonique |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


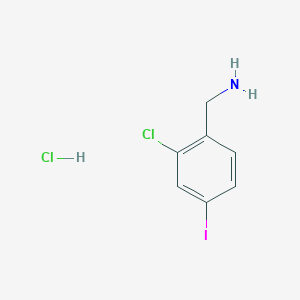
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
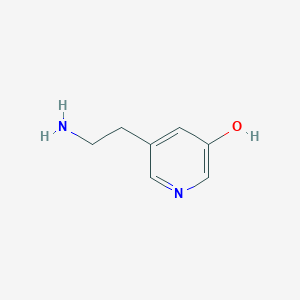
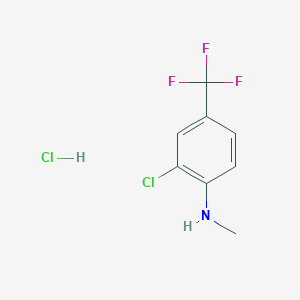
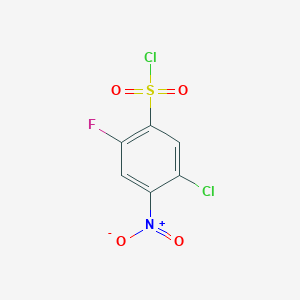
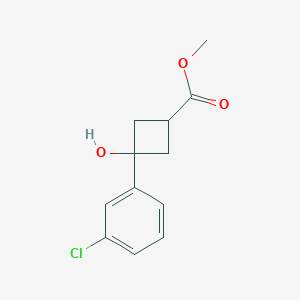
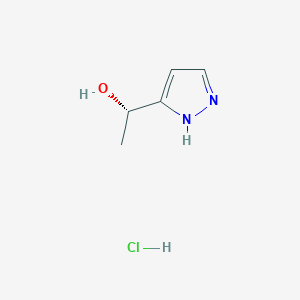
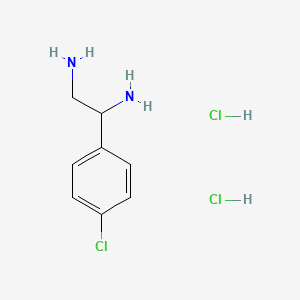
![2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride](/img/structure/B1472915.png)
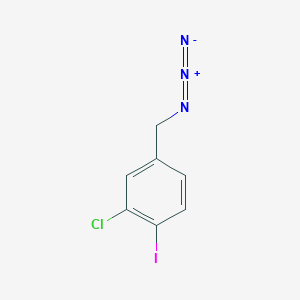
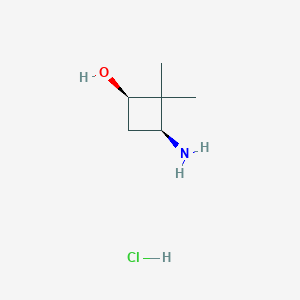
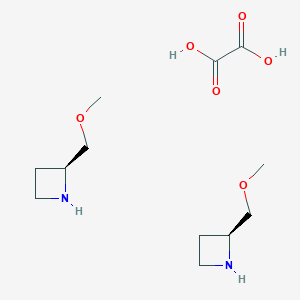
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
